molecular formula C15H12ClNO3 B2859956 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran CAS No. 478047-98-2

4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran

Cat. No.: B2859956
CAS No.: 478047-98-2
M. Wt: 289.72
InChI Key: AEJXAJVIZYDPLO-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is unique due to the presence of both the 4-chlorobenzoyloxy group and the oxime functional group.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-6-4-10(5-7-11)15(18)20-17-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJXAJVIZYDPLO-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=C(C=C3)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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